3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound featuring a triazole ring, a phenyl group, and a unique tricyclic structure
Properties
IUPAC Name |
2-[3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c28-21-17-11-4-7-15-8-5-12-18(20(15)17)22(29)26(21)14-6-13-19-24-25-23(30)27(19)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZRJHIHYPOQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with phenyl isothiocyanate . The resulting intermediate is then coupled with a tricyclic ketone under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Antifungal Properties
Research has indicated that triazole derivatives possess significant antifungal activity. For instance, compounds with similar triazole frameworks have shown effectiveness against various Candida species and other fungal pathogens . The incorporation of the triazole group in this compound suggests potential antifungal applications that warrant further investigation.
Anti-inflammatory Potential
Molecular docking studies have suggested that compounds with similar structural characteristics may act as inhibitors of key inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This positions the compound as a candidate for anti-inflammatory therapies.
Anticancer Activity
The unique structure of the compound may also contribute to anticancer properties. Compounds with similar azatricyclo structures have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific interactions with cellular targets need to be elucidated through further experimental studies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to the target structure:
- Antifungal Activity : A series of novel triazole derivatives were synthesized and demonstrated significant antifungal effects against Candida strains .
- Anti-inflammatory Studies : In silico studies indicated that certain triazole compounds could effectively inhibit pro-inflammatory enzymes . These findings suggest a pathway for developing new anti-inflammatory drugs.
- Cancer Research : Investigations into azatricyclo compounds have shown promise in targeting cancer cell proliferation pathways . The potential for this compound to serve as an anticancer agent is an area ripe for exploration.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, inhibiting metalloproteinases, while the phenyl group can interact with hydrophobic pockets in proteins . These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Share the triazole ring structure and exhibit similar biological activities.
Phenyl-substituted triazoles: Similar in structure but may differ in their specific substituents and resulting properties.
Tricyclic ketones: Share the tricyclic core but differ in their functional groups and applications.
Uniqueness
3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is unique due to its combination of a triazole ring, phenyl group, and tricyclic structure, which confer distinct chemical reactivity and biological activity .
Biological Activity
The compound 3-[3-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.42 g/mol. The structure features a triazole ring which is known for its biological activity.
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazole have shown selective cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies : A study demonstrated that synthesized triazole derivatives were particularly effective against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, indicating the potential of these compounds as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied:
- Activity Against Bacteria : Compounds similar to the target molecule have demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. . This suggests that the target compound may also possess antimicrobial properties.
Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized several triazole derivatives and evaluated their biological activities. The findings revealed that modifications in the chemical structure significantly influenced their activity profiles against cancer cells and bacteria .
| Compound | Activity Against Cancer Cells | Activity Against Bacteria |
|---|---|---|
| Compound A | High (IC50 = 10 µM) | Moderate |
| Compound B | Moderate (IC50 = 25 µM) | High |
| Target Compound | Potentially High | Unknown |
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on various triazole derivatives to identify key structural features that enhance biological activity. It was found that the presence of phenyl groups and sulfur atoms significantly increased cytotoxicity against cancer cells .
Q & A
Q. How can AI-driven platforms accelerate the development of derivatives with enhanced stability?
- Methodology :
- Generative models : Use platforms like ChemGPT to propose structurally novel derivatives with improved thermal or oxidative stability .
- Automated experimentation : Integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR) for rapid iteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
